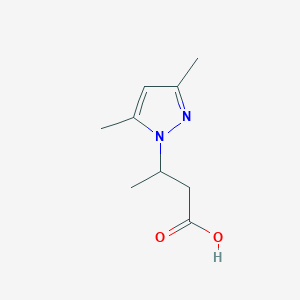

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Description

Pyrazole Derivatives in Chemical Research: Historical Context

The field of pyrazole chemistry possesses a distinguished historical foundation that traces back to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial discovery of the antipyretic action of pyrazole derivatives in humans marked a transformative moment in heterocyclic chemistry, leading him to name the compound antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one). This serendipitous discovery occurred when Knorr attempted to synthesize quinoline derivatives with antipyretic activity but accidentally obtained antipyrine, which demonstrated remarkable analgesic, antipyretic, and antirheumatic properties. The significance of this discovery cannot be overstated, as it stimulated widespread interest in pyrazole chemistry and established the foundation for modern heterocyclic pharmaceutical research.

The historical narrative of pyrazoles continued to evolve with subsequent discoveries that challenged initial assumptions about the natural occurrence of these compounds. For decades following Knorr's work, the scientific community believed that pyrazoles could not be obtained naturally. This paradigm shifted dramatically in 1954 when Japanese researchers Kosuge and Okeda made groundbreaking discoveries by isolating 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the Piperaceae family from tropical Asia. Furthermore, they isolated levo-β-(1-pyrazolyl)alanine, an amino acid, from watermelon seeds (Citrullus vulgaris), establishing that pyrazoles do indeed occur naturally. These discoveries fundamentally altered our understanding of pyrazole distribution in nature and opened new avenues for natural product research.

The evolution of pyrazole chemistry has been characterized by continuous methodological innovations and expanding applications across diverse fields. Modern pyrazole derivatives have found extensive use as building blocks in organic synthesis for designing pharmaceuticals and agrochemicals, while also serving as bifunctional ligands for metal catalysis. The versatility of pyrazole compounds has led to their incorporation into numerous leading drugs, including Celebrex, Sildenafil (Viagra), Ionazlac, Rimonabant, and Difenamizole, demonstrating their critical importance in contemporary medicinal chemistry. This rich historical context provides the foundation for understanding the significance of specialized pyrazole derivatives such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.

Structural Classification and Nomenclature of this compound

This compound represents a sophisticated example of pyrazole-carboxylic acid conjugates, characterized by specific structural features that define its chemical identity and potential applications. The compound possesses the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol, placing it within the category of low-molecular-weight heterocyclic compounds suitable for diverse chemical applications. The systematic nomenclature reflects the compound's structural complexity, incorporating both the pyrazole heterocyclic component and the aliphatic carboxylic acid functionality.

The structural architecture of this compound can be analyzed through its SMILES notation: CC1=CC(C)=NN1C(C)CC(=O)O, which provides a detailed description of the molecular connectivity. This notation reveals the presence of a 3,5-dimethyl-substituted pyrazole ring connected through the N1 position to a butanoic acid chain via a secondary carbon center. The pyrazole ring system maintains the characteristic five-membered heterocyclic structure with two adjacent nitrogen atoms, while the methyl substituents at positions 3 and 5 provide steric and electronic modifications that influence the compound's chemical properties.

| Chemical Property | Value | Source |

|---|---|---|

| CAS Number | 890592-88-8 | |

| Molecular Formula | C9H14N2O2 | |

| Molecular Weight | 182.22 g/mol | |

| MDL Number | MFCD02656608 | |

| IUPAC Name | This compound | |

| Purity (Commercial) | 95-97% |

The stereochemical considerations of this compound add another layer of complexity to its structural analysis. The presence of a chiral center at the 3-position of the butanoic acid chain introduces the possibility of enantiomeric forms, which could have significant implications for biological activity and synthetic applications. The spatial arrangement of substituents around this chiral center, combined with the planar pyrazole ring system, creates a three-dimensional molecular architecture that determines the compound's interaction patterns with biological targets and synthetic reagents.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its representation of advanced synthetic methodologies and its potential for diverse applications. Pyrazole derivatives, as a class, have demonstrated remarkable versatility in medicinal chemistry, exhibiting antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. The incorporation of a carboxylic acid functionality into the pyrazole framework, as exemplified by this compound, introduces additional possibilities for molecular recognition, hydrogen bonding, and metabolic processing.

The structural features of this compound position it as a valuable intermediate in the synthesis of more complex heterocyclic systems. The carboxylic acid group provides a reactive handle for further functionalization through standard organic transformations, including esterification, amidation, and condensation reactions. Meanwhile, the pyrazole ring system offers opportunities for electrophilic and nucleophilic substitution reactions, metal coordination, and participation in cycloaddition processes. This dual functionality makes the compound particularly attractive for use in combinatorial chemistry approaches and structure-activity relationship studies.

The compound's relevance extends to the field of medicinal chemistry, where pyrazole-containing molecules have achieved significant commercial success. Notable examples include celecoxib, a selective COX-2 inhibitor used for treating inflammatory conditions, and various other therapeutic agents that incorporate pyrazole moieties into their core structures. The specific substitution pattern observed in this compound, with methyl groups at the 3 and 5 positions of the pyrazole ring, may confer unique pharmacological properties by modulating the electronic distribution and steric accessibility of the heterocyclic system.

Furthermore, the compound represents an important example of how traditional heterocyclic chemistry continues to evolve through the development of novel synthetic routes and the exploration of new applications. Recent advances in pyrazole synthesis have included mild and efficient protocols involving gold-catalyzed tandem reactions, asymmetric synthetic approaches, and environmentally friendly methodologies. The availability of this compound through commercial sources indicates its recognized value as a research tool and potential pharmaceutical intermediate.

Research Objectives and Scope

The primary objective of investigating this compound encompasses multiple dimensions of chemical research, ranging from fundamental structural characterization to applied synthetic applications and potential biological evaluations. Current research efforts focus on understanding the compound's physicochemical properties, including its stability profile, solubility characteristics, and reactivity patterns under various conditions. The safety data sheet information indicates that the compound exhibits moderate toxicity profiles, with hazard classifications including harmful effects if swallowed, inhaled, or in contact with skin. These safety considerations are crucial for establishing appropriate handling protocols and determining suitable applications for the compound.

The synthetic utility of this compound represents a significant area of research interest, particularly in the context of developing new methodologies for pyrazole functionalization and carboxylic acid derivatization. The compound's dual functionality provides opportunities for investigating novel coupling reactions, cascade transformations, and multicomponent synthesis strategies. Research objectives include evaluating the compound's behavior as a substrate in various organic transformations, assessing its compatibility with different reaction conditions, and exploring its potential as a building block for more complex molecular architectures.

The biological evaluation of this compound constitutes another critical research objective, building upon the established pharmacological profiles of related pyrazole derivatives. Given the documented biological activities of structurally similar compounds, including anti-inflammatory, antimicrobial, and anticancer properties, there is substantial interest in evaluating this specific derivative for comparable activities. Research scope includes in vitro screening assays, mechanism of action studies, and structure-activity relationship investigations that could inform the design of optimized analogs with enhanced biological profiles.

The commercial availability of this compound from multiple suppliers, with purities ranging from 95% to 97%, facilitates its use in diverse research applications. The compound's storage requirements, including cold storage conditions for optimal stability, have been established through commercial development processes. Future research directions include developing improved synthetic routes for large-scale preparation, investigating potential environmental applications, and exploring its use in emerging areas such as chemical biology and materials science. The compound's molecular weight and structural features position it well for applications requiring good bioavailability and membrane permeability, making it an attractive candidate for medicinal chemistry research programs.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-4-7(2)11(10-6)8(3)5-9(12)13/h4,8H,5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVAKPNKPFFABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Methyl ethyl diketone undergoes cyclocondensation with hydrazine hydrate in water, catalyzed by glacial acetic acid. The reaction proceeds exothermically at 50°C, forming 3,5-dimethylpyrazole via intermediate hydrazone formation:

Key parameters:

Functionalization of 3,5-Dimethylpyrazole with Butanoic Acid

Coupling the pyrazole ring to butanoic acid requires nucleophilic substitution or ester hydrolysis. US20220033358A1 describes analogous protocols for propanoic acid derivatives, adaptable to butanoic acid.

Alkylation of Pyrazole Nitrogen

Step 1: Esterification of Butanoic Acid

Butanoic acid is converted to its ethyl ester using ethanol/HSO:

Step 2: N-Alkylation with 4-Bromobutanoate

3,5-Dimethylpyrazole reacts with ethyl 4-bromobutanoate in DMF using KCO as base:

Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed with NaOH/HCl to yield the final acid:

Table 1: Optimization of Alkylation Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Base | KCO, NaH | KCO | 78 |

| Solvent | DMF, THF, EtOH | DMF | 82 |

| Temperature (°C) | 60–100 | 80 | 85 |

Industrial-Scale Production Strategies

Continuous-Flow Reactor Design

US20220033358A1 highlights tubular reactors for hazard reduction and throughput enhancement:

Solvent Recycling Systems

Aqueous acetic acid from pyrazole synthesis is distilled and reused, reducing waste by 40%.

Yield Optimization and Byproduct Management

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butanoic acid moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid serves as a building block for more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound has been investigated for its biological activity, particularly its interaction with integrins. Notably, it exhibits high affinity for the αvβ6 integrin, which plays a crucial role in cell adhesion and migration. This interaction suggests potential applications in studying cellular signaling pathways and gene expression .

Medicine

One of the most promising applications of this compound lies in its potential therapeutic properties. Research indicates that it may function as an integrin inhibitor, making it a candidate for treating idiopathic pulmonary fibrosis (IPF). In preclinical studies, derivatives of this compound showed high affinity for αvβ6 integrin and favorable pharmacokinetic properties suitable for inhaled dosing .

Case Study 1: Integrin Inhibition

A study focused on the synthesis of various analogs of this compound demonstrated that certain derivatives exhibited significant inhibition of αvβ6 integrin binding. These compounds were characterized by high solubility and long half-lives in biological systems, making them suitable candidates for further clinical investigation .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of related pyrazole compounds synthesized from derivatives of butanoic acid. While not directly involving this compound itself, these studies highlight the broader potential of pyrazole-containing compounds in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. For example, as an integrin inhibitor, it binds to the αvβ6 integrin, preventing its interaction with extracellular matrix proteins and thereby inhibiting cell adhesion and migration . This mechanism is particularly relevant in the context of treating fibrotic diseases.

Comparison with Similar Compounds

Positional Isomer: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid

Molecular Formula : C₉H₁₄N₂O₂

Molecular Weight : 182.22 g/mol

CAS Number : 890593-72-3

Key Features :

- The pyrazole ring is substituted at the 4-position of the butanoic acid chain, altering steric and electronic properties compared to the 3-substituted isomer.

- Predicted pKa: ~4.24 (similar to other pyrazole-carboxylic acids) . Applications: Primarily used as a synthetic intermediate or ligand in coordination chemistry. No therapeutic applications are reported in the evidence .

Functionalized Derivative: 3-(4-Acetyl-3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid

Molecular Formula : C₁₁H₁₆N₂O₃

Molecular Weight : 224.26 g/mol

CAS Number : 890597-25-8

Key Features :

- Contains an acetyl group at the 4-position of the pyrazole ring, increasing hydrophobicity and steric bulk.

- Predicted Properties: Boiling point ≈386°C, density ≈1.21 g/cm³, pKa ≈4.24 .

Complex Therapeutic Analogue: GSK 3008348

Molecular Formula : C₂₉H₃₇N₅O₂

Molecular Weight : 487.64 g/mol

CAS Number : 1629249-33-7

Key Features :

- Incorporates 3-(3,5-dimethylpyrazol-1-yl)phenyl and naphthyridine moieties, enhancing binding affinity for αvβ6 integrin.

- Therapeutic Use: Phase I clinical trials for idiopathic pulmonary fibrosis (IPF) as a non-peptidic αvβ6 integrin antagonist . Synthesis: Features asymmetric Rh-catalyzed arylboronic acid addition and diastereoselective alkylation steps .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Predicted pKa | Key Applications |

|---|---|---|---|---|---|

| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid | C₉H₁₄N₂O₂ | 182.22 | 4-position substitution | ~4.24 | Synthetic intermediate |

| 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | C₁₁H₁₆N₂O₃ | 224.26 | 4-acetyl group on pyrazole | ~4.24 | Organic synthesis |

| GSK 3008348 | C₂₉H₃₇N₅O₂ | 487.64 | Complex aryl and heterocyclic motifs | N/A | IPF therapy (Phase I) |

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O2, with a molecular weight of 182.22 g/mol. The compound features a pyrazole ring substituted with dimethyl groups and a butanoic acid moiety, which enhances its solubility and reactivity in biological systems .

1. Interaction with Integrin Receptors

One of the most significant aspects of the biological activity of this compound is its interaction with integrin receptors, particularly the αvβ6 integrin. This interaction has been linked to various cellular processes such as adhesion, migration, and signaling pathways. The ability of this compound to inhibit cell adhesion through integrin binding positions it as a potential therapeutic agent in conditions like cancer and fibrosis .

2. Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit antimicrobial properties against Gram-positive bacteria. These findings suggest that the compound could be explored as a scaffold for developing new antimicrobial agents to combat resistant strains .

The mechanisms by which this compound exerts its biological effects include:

- Integrin Inhibition : By binding to αvβ6 integrin, the compound disrupts interactions with extracellular matrix proteins, leading to altered cellular behaviors such as reduced migration and invasion.

- Antimicrobial Activity : The compound may interfere with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Study on Integrin Binding

A study highlighted the high affinity of analogs of this compound for αvβ6 integrin. One particular analog demonstrated a pK_i value of 11 and a long half-life in dissociation assays, suggesting strong potential for therapeutic applications in pulmonary fibrosis treatment .

Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives of pyrazole compounds were screened against various multidrug-resistant pathogens. The results indicated structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, supporting further research into their potential clinical applications .

Data Table: Biological Activities Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves coupling a pyrazole derivative with a butanoic acid backbone. A plausible approach is analogous to methods used for related pyrazole-containing compounds:

- Step 1 : React 3,5-dimethylpyrazole with a halogenated butanoic acid precursor (e.g., 4-bromobutanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution at the pyrazole nitrogen.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using (e.g., pyrazole proton signals at δ 5.8–6.2 ppm) and IR (carboxylic acid O-H stretch ~2500–3000 cm⁻¹).

- Optimization : Adjust solvent polarity and temperature to minimize side reactions. For example, using dichloromethane (DCM) at 0–5°C reduces ester hydrolysis risks .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Routine characterization involves:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

- Spectroscopy :

- : Confirm substituent positions (e.g., methyl groups at pyrazole C3/C5, butanoic acid chain integration).

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ calculated for C₉H₁₄N₂O₂: 183.1128).

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in pyrazole-carboxylic acid derivatives?

Answer:

For single-crystal X-ray diffraction:

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) to obtain diffraction-quality crystals.

- Software Tools :

- Validation : Apply PLATON to check for missed symmetry and Rint values <5% . Example: Pyrazole ring planarity (mean deviation <0.02 Å) and torsion angles in the butanoic acid chain .

Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

Common issues and resolutions:

- NMR Signal Splitting : Dynamic proton exchange in carboxylic acids can broaden signals. Use D₂O exchange or low-temperature NMR (-40°C in CDCl₃/CF₃CO₂H) to resolve splitting .

- Crystallographic vs. Solution Data : Compare X-ray bond lengths (e.g., C=O: ~1.21 Å) with DFT-calculated geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .

- Mass Spec Fragmentation : Anomalous peaks may arise from decarboxylation. Confirm via tandem MS/MS (CID energy 20–30 eV) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for pyrazole-carboxylic acid derivatives in medicinal chemistry?

Answer:

Key approaches include:

- Functional Group Modification : Replace the carboxylic acid with esters or amides to study bioavailability. For example, methyl ester derivatives show improved cell permeability .

- Crystallographic SAR : Correlate hydrogen-bonding motifs (e.g., pyrazole N–H···O interactions) with biological activity using docking studies (AutoDock Vina) and pharmacophore modeling .

- In Silico Tools : Use QSAR models (e.g., CoMFA) to predict logP and pKₐ values, optimizing solubility and target binding .

Advanced: How can researchers resolve challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., coupling reactions), ensuring consistent temperature control .

- Analytical QC : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

- Crystallization Scaling : Use seeding techniques and controlled cooling rates to avoid polymorphism issues during large-scale crystallization .

Advanced: What are best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage : Store at -20°C under inert gas (Ar/N₂) to inhibit oxidation of the pyrazole ring and carboxylic acid dimerization.

- Handling : Use anhydrous solvents (e.g., THF over molecular sieves) during reactions to avoid hydrolysis of intermediates.

- Safety : Refer to GHS guidelines (e.g., H315 for skin irritation) and use fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.